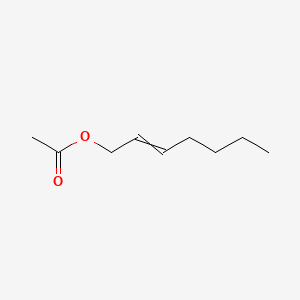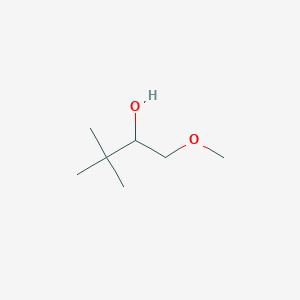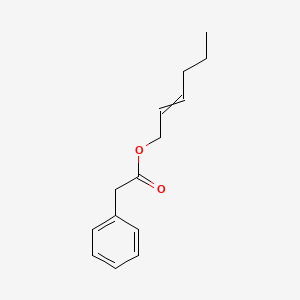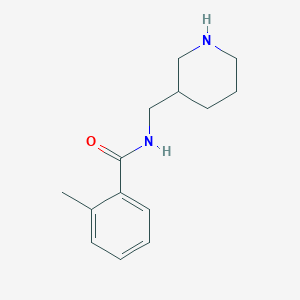
4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzimidamide tetrahydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzimidamide tetrahydrochloride is a complex organic compound featuring a central ethene core with four benzimidamide groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzimidamide tetrahydrochloride typically involves a multi-step process. One common method includes the reaction of 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde with ammonium chloride in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
化学反应分析
Types of Reactions
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzimidamide tetrahydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents[][2].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions[2][2].
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction could produce amine derivatives[2][2].
科学研究应用
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzimidamide tetrahydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism by which 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzimidamide tetrahydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological activities. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
相似化合物的比较
Similar Compounds
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraphenol: Known for its photonic and optical properties.
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde: Used as an organic linker in the synthesis of covalent organic frameworks.
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline: Utilized in the production of conductive polymers and other advanced materials.
Uniqueness
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzimidamide tetrahydrochloride stands out due to its unique structural features and versatile applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
属性
分子式 |
C30H32Cl4N8 |
|---|---|
分子量 |
646.4 g/mol |
IUPAC 名称 |
4-[1,2,2-tris(4-carbamimidoylphenyl)ethenyl]benzenecarboximidamide;tetrahydrochloride |
InChI |
InChI=1S/C30H28N8.4ClH/c31-27(32)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)28(33)34)26(19-5-13-23(14-6-19)29(35)36)20-7-15-24(16-8-20)30(37)38;;;;/h1-16H,(H3,31,32)(H3,33,34)(H3,35,36)(H3,37,38);4*1H |
InChI 键 |
WFOUQUKZNMDPHX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)C(=N)N)C3=CC=C(C=C3)C(=N)N)C4=CC=C(C=C4)C(=N)N)C(=N)N.Cl.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(2-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12504384.png)
![N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504390.png)

![2-(6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B12504399.png)


![N~2~-(5-chloro-2-methoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12504425.png)

![1,1'-Dimethyl-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B12504432.png)

![N-[4-(cyanomethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12504451.png)

![N-{[3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504473.png)
